ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate
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Overview
Description
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its unique structure, which includes a benzoyloxy group, a methoxy group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives under acidic conditions . Additionally, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations have been reported to yield isoquinoline derivatives efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted isoquinoline derivatives.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-3-carboxylic acid: A simpler isoquinoline derivative with similar structural features.
7-Chloro-3-isoquinolinecarboxylic acid, ethyl ester: A chlorinated derivative with distinct chemical properties.
3-Isoquinolinecarboxylic acid, 7-chloro-, ethyl ester:
Uniqueness
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzoyloxy and methoxy groups, along with the ethyl ester, distinguishes it from other isoquinoline derivatives and enhances its versatility in various applications.
Properties
CAS No. |
115851-97-3 |
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Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-4-26-21(24)17-10-15-11-18(25-3)19(12-16(15)13(2)22-17)27-20(23)14-8-6-5-7-9-14/h5-9,11-12,17H,4,10H2,1-3H3 |
InChI Key |
WMTKMTTZLJAXPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
Synonyms |
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester |
Origin of Product |
United States |
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